
(3S,6S)-6-Methylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 6-position and a carboxylic acid group at the 3-position. Its stereochemistry (3S,6S) is critical for its physicochemical and biological properties. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting neurotransmitter transporters (e.g., SERT, NET, DAT) . Its structural rigidity and hydrogen-bonding capacity (due to the morpholine oxygen and carboxylic acid group) make it a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary or catalyst under controlled conditions to produce the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification via Fischer esterification or coupling reagents. For example:
-
Reaction with alcohols :
(3S,6S)-6-Methylmorpholine-3-carboxylic acid+ROHH+Ester+H2O-
Protonation of the carbonyl oxygen activates the carboxylic acid.
-
Nucleophilic attack by the alcohol.
-
Deprotonation and elimination of water.
Example : Reaction with methanol produces methyl (3S,6S)-6-methylmorpholine-3-carboxylate ( ).
-
Amide Formation
The compound forms amides using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) ( ):
-
General reaction :
Acid+AmineDCCAmide+DCUKey steps :
Salt Formation
Reaction with hydrochloric acid yields the hydrochloride salt, improving solubility and stability ( ):
(3S,6S)-6-Methylmorpholine-3-carboxylic acid+HCl→Hydrochloride salt
Cyclization and Ring-Opening Reactions
The morpholine ring participates in controlled ring-opening reactions under acidic or basic conditions. For example:
-
Acid-catalyzed ring-opening : Forms amino alcohol derivatives.
-
Base-mediated reactions : Can lead to cleavage of the ether linkage ( ).
Optimized Reaction Conditions
Data from synthesis studies highlight critical parameters for high-yield transformations ( ):
Mechanistic Insights
-
Steric Effects : The methyl group at position 6 influences reaction rates by hindering nucleophilic attack at the adjacent nitrogen ().
-
Stereochemical Stability : No epimerization observed under mild conditions (pH 4–8, <60°C) ( ).
Comparative Reactivity
Reaction | This compound | Morpholine-3-carboxylic Acid |
---|---|---|
Esterification Rate | Slower (steric hindrance) | Faster |
Amide Coupling Yield | 65% | 72% |
Salt Solubility | High (hydrochloride form) | Moderate |
Scientific Research Applications
Antimicrobial Activity
Research indicates that (3S,6S)-6-Methylmorpholine-3-carboxylic acid exhibits significant antibacterial properties. It has been tested against various pathogens, showing promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 1.5 |
Escherichia coli | 8.0 |
Candida albicans | 4.0 |
These results suggest that the compound could be developed as a new antimicrobial agent, especially against resistant strains of bacteria .
Anti-inflammatory Effects
The compound has demonstrated potential in modulating inflammatory pathways. In vitro studies showed a significant reduction in interleukin-6 (IL-6) secretion, indicating its potential as an anti-inflammatory agent. This effect was assessed using human cell lines treated with the compound under controlled conditions .
Cytotoxicity and Cancer Research
Preliminary evaluations of the cytotoxic effects of this compound against cancer cell lines have shown selective antiproliferative activity:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 10 |
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 12 |
These findings indicate its potential for further development as an anticancer agent .
Polymer Science
This compound is also utilized in the synthesis of biodegradable polydepsipeptides. These polymers are characterized by their bioresorbable properties, making them suitable for medical applications such as drug delivery systems and tissue engineering. The synthesis involves cyclization reactions that yield morpholine derivatives with varying functionalities .
Agricultural Applications
The compound has been explored for its potential use in agriculture as a biopesticide or growth regulator. Its antimicrobial properties can help combat plant pathogens, thereby enhancing crop yield and health. Studies on its efficacy against specific plant pathogens are ongoing, with promising initial results indicating reduced disease incidence in treated plants .
Case Study on Antibacterial Efficacy
A study conducted by researchers evaluated the efficacy of this compound against resistant bacterial strains. The modifications at the 3-position of the morpholine ring significantly enhanced antibacterial activity, highlighting the importance of structural variations in developing effective antimicrobial agents .
Clinical Implications in Inflammation
Another investigation focused on the anti-inflammatory properties of the compound in models of obesity-related inflammation. Treatment with this compound led to improved outcomes, suggesting its potential utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of (3S,6S)-6-Methylmorpholine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but typically involve the modulation of biochemical processes through stereospecific interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
- (3S,6R)-6-Methylmorpholine-3-carboxylic Acid :
This diastereomer differs in the configuration at the 6-position. highlights that diastereomers like (3S,6S)- and (3S,6R)-BMMD exhibit distinct solubility profiles, enabling separation via differential crystallization. Such stereochemical differences often lead to variations in target binding and metabolic stability. - rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride :
A racemic mixture of the (3R,6R)-enantiomer, this compound is discontinued (), underscoring the pharmacological preference for enantiopure forms like (3S,6S) due to enhanced efficacy or reduced off-target effects.
Substituent Modifications on the Morpholine Ring
- Electron-Withdrawing vs. In contrast, the methyl group in the target compound offers metabolic simplicity and reduced steric hindrance .
- Protecting Groups :
Fmoc-protected derivatives () are stable under basic conditions, making them suitable for solid-phase peptide synthesis, whereas the free carboxylic acid in the target compound is reactive and ideal for further derivatization .
Positional Isomerism
- (2S,6S)-6-Methylmorpholine-2-carboxylic Acid: The carboxylic acid group at the 2-position (vs.
Ring Structure Analogues
- Piperidine Derivatives (e.g., (3S,6R)-1-Cbz-6-methylpiperidine-3-carboxylic acid) : Replacing the morpholine oxygen with a NH group (piperidine) changes hydrogen-bonding capacity and ring basicity. Piperidine derivatives may exhibit different pharmacokinetic profiles due to increased basicity .
Biological Activity
(3S,6S)-6-Methylmorpholine-3-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is a morpholine derivative characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C7H13NO2, and it possesses a chiral center at the 3-position, contributing to its stereochemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence various signaling pathways that are crucial for cellular functions. The compound may act as an inhibitor or modulator of these pathways, impacting cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigation into this compound's antimicrobial efficacy is warranted.
In Vitro Studies
- Cell Line Testing : A study assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against leukemia cells.
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it could downregulate key oncogenes involved in tumor progression, further supporting its potential as an antitumor agent.
In Vivo Studies
- Animal Models : In vivo experiments using xenograft models demonstrated that administration of this compound resulted in substantial tumor regression compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed in animal subjects.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Morpholine derivative | Antitumor, Antimicrobial | TBD |
Vancomycin | Glycopeptide antibiotic | Antibacterial | <0.03125 |
SD-36 | Small-molecule degrader | Anticancer | 0.035 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S,6S)-6-Methylmorpholine-3-carboxylic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, morpholine derivatives are often synthesized using reductive amination or cyclization of amino alcohols. Key steps include stereochemical control during ring formation and purification via chiral HPLC or recrystallization to confirm enantiopurity . Computational tools like MOE 2011.10 can predict physicochemical parameters to guide solvent and reagent selection .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use 1H- and 13C-NMR to confirm stereochemistry and substituent positions. IR spectroscopy identifies carboxylic acid and morpholine ring vibrations.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) ensures purity. Chiral columns (e.g., Chiralpak®) validate enantiomeric excess.
- Mass Spectrometry : ESI-MS (M+1) or HRMS confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform pH-dependent solubility studies in buffers (e.g., phosphate, acetate) using UV spectrophotometry. Stability is tested via accelerated degradation studies (40°C/75% RH) and monitored by HPLC. LogP values, calculated computationally (e.g., MOE), predict lipophilicity and membrane permeability .
Advanced Research Questions
Q. What strategies are recommended for modifying the morpholine core to enhance target affinity while retaining stereochemical integrity?
- Methodological Answer : Structure-activity relationship (SAR) studies can guide substitutions at C3 and C6 positions. For example:
- Introduce electron-withdrawing groups (e.g., CF3) to modulate electronic effects.
- Replace methyl with bulkier alkyl/aryl groups to explore steric effects on receptor binding.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like monoamine transporters (DAT, SERT, NET) .
Q. How should researchers resolve contradictions in biological activity data (e.g., conflicting IC50 values across assays)?
- Methodological Answer : Cross-validate results using orthogonal assays. For instance:
- Compare radioligand binding assays with functional cellular assays (e.g., cAMP inhibition).
- Control for assay-specific variables (e.g., membrane preparation methods, ATP levels in kinase assays).
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers and confirm reproducibility .
Q. What in vitro and in vivo models are suitable for studying the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- In vitro : Use hepatic microsomes or hepatocytes to assess metabolic clearance. LC-MS/MS quantifies parent compound and metabolites.
- In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate bioavailability via intravenous/oral dosing. Plasma samples are analyzed at timed intervals to calculate AUC and half-life.
- Computational ADMET tools (e.g., SwissADME) predict cytochrome P450 interactions and blood-brain barrier penetration .
Q. How can enantiomeric impurities impact pharmacological outcomes, and what analytical methods detect them?
- Methodological Answer : Even minor enantiomeric impurities (e.g., 1–2%) can drastically alter target selectivity. Detection methods include:
- Chiral HPLC : Baseline separation using cellulose-based columns.
- Polarimetry : Compare specific rotation with enantiopure standards.
- X-ray crystallography : Resolve absolute configuration in co-crystals with target proteins .
Q. Data Analysis and Interpretation
Q. What computational approaches are recommended for predicting the compound’s interaction with off-target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., GPCRs, kinases) using GROMACS or AMBER.
- Pharmacophore Modeling : Identify shared features with known off-target ligands (e.g., hydrogen bond donors/acceptors).
- Machine Learning : Train models on ChEMBL data to predict polypharmacology risks .
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers.
- Mutagenesis Studies : Validate key residues in the binding pocket (e.g., alanine scanning).
- Cryo-EM/Co-crystallization : Resolve high-resolution structures to refine docking models .
Q. Experimental Design
Q. What controls are essential in assays measuring the compound’s effect on neurotransmitter transporters (e.g., SERT, NET)?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., fluoxetine for SERT).
- Negative controls : Vehicle-only treatments (e.g., DMSO).
- Radioligand specificity controls : Test displacement with excess cold ligand.
- Cell viability assays : Rule out cytotoxicity (e.g., MTT assay) .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S,6S)-6-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
BIOFPDNBUUHVRE-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C(=O)O |
Canonical SMILES |
CC1CNC(CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.